molecular formula C8H12O B13076121 2-(Prop-2-yn-1-yl)cyclopentan-1-ol

2-(Prop-2-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13076121
M. Wt: 124.18 g/mol
InChI Key: PWRQANNOJCCIKZ-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Prop-2-yn-1-yl)cyclopentan-1-ol involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed . The overall reaction can be summarized as follows:

  • Cyclopentanol + Sodium hydride → Intermediate
  • Intermediate + Propargyl bromide → this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory methods but on a larger scale. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Formation of 2-(Prop-2-yn-1-yl)cyclopentanone.

    Reduction: Formation of 2-(Prop-2-yn-1-yl)cyclopentane.

    Substitution: Formation of 2-(Prop-2-yn-1-yl)cyclopentyl chloride.

Scientific Research Applications

2-(Prop-2-yn-1-yl)cyclopentan-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages . This property makes it useful in bioconjugation and drug development.

Comparison with Similar Compounds

2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:

    2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the alkyne group.

    2-(Prop-2-yn-1-yloxy)cyclopentane: Contains an ether linkage instead of a hydroxyl group.

    2-(Prop-2-yn-1-yl)cyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of a cyclopentane ring, a hydroxyl group, and a prop-2-yn-1-yl group, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-prop-2-ynylcyclopentan-1-ol

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2

InChI Key

PWRQANNOJCCIKZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCC1O

Origin of Product

United States

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